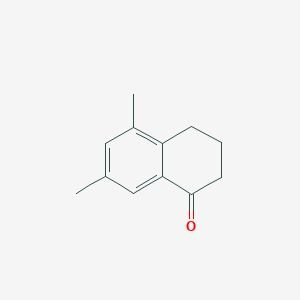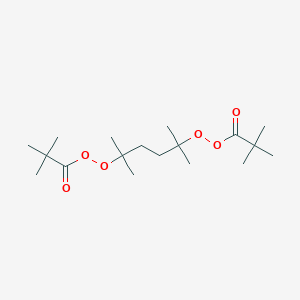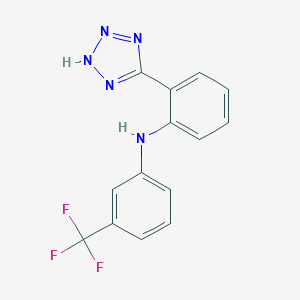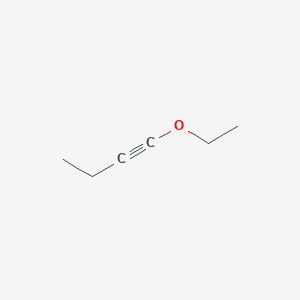
5,7-Dimethyl-1-tetralone
Übersicht
Beschreibung
5,7-Dimethyl-1-tetralone is a chemical compound used in the synthesis of new coumarin derivatives . It has also been used in the synthesis of 5,7-dimethyl-1,2-naphthoquinones by a microwave-assisted selenium dioxide oxidation reaction .
Chemical Reactions Analysis
5,7-Dimethyl-1-tetralone has been used in the synthesis of new coumarin derivatives and 5,7-dimethyl-1,2-naphthoquinones by a microwave-assisted selenium dioxide oxidation reaction .Physical And Chemical Properties Analysis
5,7-Dimethyl-1-tetralone has a molecular weight of 174.24 g/mol, a density of 1.1±0.1 g/cm³, and a boiling point of 318.6±42.0 °C at 760 mmHg . It has a vapour pressure of 0.0±0.7 mmHg at 25°C, an enthalpy of vaporization of 56.0±3.0 kJ/mol, and a flash point of 137.3±22.8 °C .Wissenschaftliche Forschungsanwendungen
Synthesis of New Coumarin Derivatives
5,7-Dimethyl-1-tetralone has been used in the synthesis of new coumarin derivatives . Coumarin derivatives are important because they have a wide range of biological activities, including anti-inflammatory, anti-HIV, antibacterial, and antitumor activities.
Synthesis of 5,7-dimethyl-1,2-naphthoquinones
5,7-Dimethyl-1-tetralone has been used in the synthesis of 5,7-dimethyl-1,2-naphthoquinones by microwave-assisted selenium dioxide oxidation reaction . Naphthoquinones are known for their diverse pharmacological properties, including anticancer, antimicrobial, and antiviral activities.
Proteomics Research
5,7-Dimethyl-1-tetralone is a product used for proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in the study of protein structure and function, protein-protein interactions, and cell signaling pathways.
Chemical Research
5,7-Dimethyl-1-tetralone is used in chemical research due to its unique chemical structure . Its molecular formula is C12H14O and it has a molecular weight of 174.24 . It can be used as a starting material or intermediate in the synthesis of other complex organic compounds.
Pharmaceutical Research
Given its use in the synthesis of biologically active compounds like coumarin derivatives and naphthoquinones, 5,7-Dimethyl-1-tetralone could be used in pharmaceutical research for the development of new drugs .
Material Science
The unique properties of 5,7-Dimethyl-1-tetralone could make it a potential candidate for research in material science. For example, its solid form and specific melting and boiling points could be of interest in the study of new materials .
Safety and Hazards
5,7-Dimethyl-1-tetralone may cause respiratory irritation, serious eye irritation, and skin irritation . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust/fume/gas/mist/vapours/spray, and wear protective gloves/protective clothing/eye protection/face protection .
Wirkmechanismus
Mode of Action
It has been used in the synthesis of new coumarin derivatives . Coumarin derivatives are known to have various biological activities, including anti-inflammatory, antioxidant, and anticancer effects. The specific interactions between 5,7-Dimethyl-1-tetralone and its targets, leading to these effects, are yet to be elucidated.
Biochemical Pathways
5,7-Dimethyl-1-tetralone has been used in the synthesis of 5,7-dimethyl-1,2-naphthoquinones by a microwave-assisted selenium dioxide oxidation reaction . Naphthoquinones are involved in various biochemical pathways and have been studied for their potential therapeutic effects.
Pharmacokinetics
Its boiling point is 98-100 °C at 0.2 mmHg, and its melting point is 48-50 °C These properties can influence the compound’s bioavailability and pharmacokinetics
Result of Action
As it is used in the synthesis of coumarin derivatives and naphthoquinones , it may contribute to the biological activities of these compounds.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 5,7-Dimethyl-1-tetralone, specific precautions include avoiding dust formation and breathing in vapors, mist, or gas . It is also recommended to use this compound only outdoors or in a well-ventilated area . These precautions suggest that the compound’s action and stability might be influenced by environmental factors such as air quality and ventilation.
Eigenschaften
IUPAC Name |
5,7-dimethyl-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c1-8-6-9(2)10-4-3-5-12(13)11(10)7-8/h6-7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYJCNOMEGPDXMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2CCCC(=O)C2=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50159734 | |
| Record name | 3,4-Dihydro-5,7-dimethylnaphthalen-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50159734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Dimethyl-1-tetralone | |
CAS RN |
13621-25-5 | |
| Record name | 3,4-Dihydro-5,7-dimethyl-1(2H)-naphthalenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13621-25-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dihydro-5,7-dimethylnaphthalen-1(2H)-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013621255 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,7-Dimethyl-1-tetralone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63113 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,4-Dihydro-5,7-dimethylnaphthalen-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50159734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-dihydro-5,7-dimethylnaphthalen-1(2H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.717 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5,7-Dimethyl-1-tetralone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C9MMT5Y6ZU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can 5,7-Dimethyl-1-tetralone be used to synthesize polycyclic aromatic hydrocarbons (PAHs)?
A1: Yes, 5,7-dimethyl-1-tetralone can serve as a precursor in the synthesis of specific PAHs. Research demonstrates its utility in synthesizing 1,4-dimethylphenanthrene, a carcinogenic PAH. The process involves several steps:
- Conversion to 1-naphthol: 5,7-Dimethyl-1-tetralone is transformed into the corresponding 1-naphthol. []
- Naphthyne Formation: The 1-naphthol is further reacted to generate 7,8-dimethyl-1-naphthyne. []
- Cycloaddition: The 7,8-dimethyl-1-naphthyne undergoes a cycloaddition reaction with furan, forming an enooxide intermediate. []
- Deoxygenation: The enooxide intermediate is deoxygenated using trimethylsilyl iodide, ultimately yielding 1,4-dimethylphenanthrene. []
Q2: How can 5,7-Dimethyl-1-tetralone be utilized in the synthesis of heterocyclic compounds?
A: 5,7-Dimethyl-1-tetralone can be a valuable starting material for synthesizing NH-dihydrobenzindazoles, a class of nitrogen-containing heterocycles. The synthesis involves the following key steps: []
- Hydrazone Formation: 5,7-Dimethyl-1-tetralone reacts with carbomethoxyhydrazine to form the corresponding carbomethoxyhydrazone. []
- Lithiation and Acylation: The carbomethoxyhydrazone undergoes dilithiation with lithium diisopropylamide, followed by condensation with an aromatic ester, resulting in a C-acylated intermediate. []
- Cyclization and Decarboxylation: Acid-catalyzed cyclization of the intermediate leads to N-carbomethoxydihydrobenzindazoles. Subsequent saponification and decarboxylation yield the desired NH-dihydrobenzindazoles. []
Q3: Can 5,7-Dimethyl-1-tetralone form organometallic complexes?
A: Yes, 5,7-Dimethyl-1-tetralone can react with chromium hexacarbonyl to form a stable arene-tricarbonylchromium complex. [] This complexation modifies the reactivity of the aromatic ring and can be strategically employed in organic synthesis. While specific applications of the 5,7-Dimethyl-1-tetralone-chromium complex are not detailed in the provided research, the formation of such complexes opens avenues for exploring its use in various catalytic and synthetic transformations.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















